Comparative In Vitro Antitumor Potency in Human Colon Carcinoma HCT116 Cells
In a direct head-to-head comparison within a single study, bohemine's antiproliferative activity in HCT116 human colon carcinoma cells was quantified and found to be intermediate within the olomoucine-class of CDK inhibitors [1]. This establishes a clear potency ladder that informs selection when a specific level of growth inhibition is required.
| Evidence Dimension | In Vitro Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | 27 μM |
| Comparator Or Baseline | Olomoucine (IC50: 56 μM) and CYC202/Roscovitine (IC50: 15 μM) |
| Quantified Difference | Bohemine is 2.07-fold more potent than olomoucine and 1.8-fold less potent than roscovitine. |
| Conditions | HCT116 human colon carcinoma cell line; Sulforhodamine B assay; 96-hour exposure. |
Why This Matters
This quantitative rank order provides a rational basis for selecting bohemine when an intermediate potency between the weaker olomoucine and the more potent, clinically-advanced roscovitine is desired for mechanistic studies.
- [1] Raynaud, F. I., Whittaker, S. R., Fischer, P. M., McClue, S., Walton, M. I., Barrie, S. E., ... & Workman, P. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research, 11(13), 4875-4887. View Source
